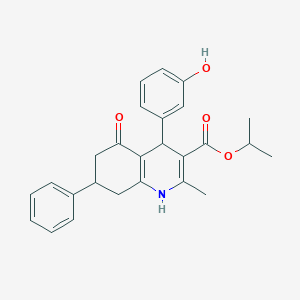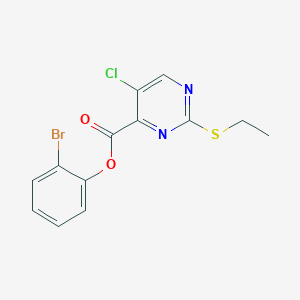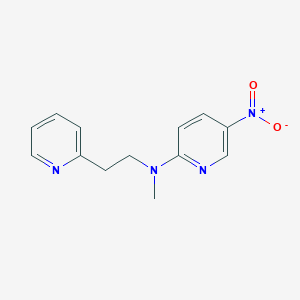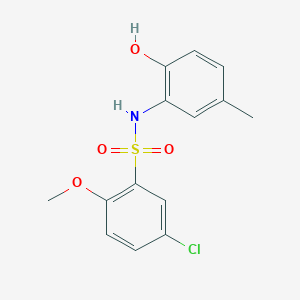![molecular formula C23H32N2O B5009026 1-methyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]piperazine](/img/structure/B5009026.png)
1-methyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with a phenoxypropyl group and a phenylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 4-(2-phenylpropan-2-yl)phenol: This intermediate can be synthesized through the alkylation of phenol with 2-phenylpropan-2-yl chloride in the presence of a base such as sodium hydroxide.
Formation of 4-(2-phenylpropan-2-yl)phenoxypropyl bromide: The phenol intermediate is then reacted with 3-bromopropyl bromide in the presence of a base like potassium carbonate to form the phenoxypropyl bromide.
Nucleophilic Substitution with Piperazine: The final step involves the reaction of the phenoxypropyl bromide with 1-methylpiperazine under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The phenylpropan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenoxy and piperazine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylpropan-2-yl group can yield acetophenone derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
1-methyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders and cardiovascular diseases.
Industry: The compound is used in the development of new materials, such as polymers and surfactants, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]piperidine: A similar compound with a piperidine ring instead of a piperazine ring.
1-methyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]morpholine: A similar compound with a morpholine ring instead of a piperazine ring.
1-methyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]pyrrolidine: A similar compound with a pyrrolidine ring instead of a piperazine ring.
Uniqueness
1-methyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]piperazine is unique due to its specific combination of functional groups and structural features. The presence of both the phenoxypropyl and phenylpropan-2-yl groups, along with the piperazine ring, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
1-methyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-23(2,20-8-5-4-6-9-20)21-10-12-22(13-11-21)26-19-7-14-25-17-15-24(3)16-18-25/h4-6,8-13H,7,14-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBUVZSWIHAFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-({3-[4-(3,5-dinitrophenoxy)phenyl]propanoyl}amino)benzoate](/img/structure/B5008943.png)
![N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-3-pyrazin-2-ylpropanamide](/img/structure/B5008944.png)
![3-[1-(2-fluorobenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5008953.png)





![1-[2-(4-ethoxyphenoxy)ethoxy]-3-(trifluoromethyl)benzene](/img/structure/B5008982.png)
![N-[4-[(3,4-dimethoxybenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide](/img/structure/B5008993.png)
![2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B5009007.png)



